3-Methylhexylamine
Description
Significance of Alkylamines in Organic Synthesis and Biochemistry
Alkylamines are organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms have been replaced by an alkyl group. wikipedia.orgbyjus.com These compounds are fundamental to numerous areas of science and industry. In biochemistry, amines are ubiquitous; they are found in amino acids, the building blocks of proteins, and many neurotransmitters like dopamine (B1211576) and serotonin. wikipedia.org The breakdown of amino acids, for instance, releases amines. wikipedia.org
In organic synthesis, alkylamines serve as crucial intermediates, catalysts, and building blocks for a wide range of more complex molecules. alkylamines.com Their utility is particularly pronounced in the pharmaceutical and agrochemical industries. byjus.comalkylamines.comthegauntgroup.com The presence of an amine functional group can significantly influence a molecule's biological activity, largely due to its ability to form hydrogen bonds and, upon protonation, enhance the solubility and bioavailability of drug candidates. thegauntgroup.comrsc.org It is estimated that approximately 35% of all pharmaceuticals contain an alkylamine motif. thegauntgroup.com Their applications also extend to the manufacturing of dyes, surfactants, and water treatment chemicals. byjus.comalkylamines.com
Overview of Research Trajectories for Branched Aliphatic Amines
Branched aliphatic amines, a sub-category of alkylamines characterized by a non-linear carbon chain, are prevalent in many biologically active molecules and pharmaceuticals. acs.orgnih.govnih.gov The specific branching pattern can profoundly affect the molecule's physical and biological properties. Consequently, the development of efficient and selective methods for synthesizing these structures is a major focus of current chemical research. rsc.orgnih.gov
Historically, the synthesis of amines has been dominated by two primary methods: N-alkylation and carbonyl reductive amination. thegauntgroup.comrsc.org While effective, these traditional approaches can have limitations, such as overalkylation and the use of hazardous reagents. byjus.com Modern research is therefore geared towards creating more sophisticated and sustainable synthetic strategies.
Current research trajectories include the development of catalyst-controlled reactions that allow for precise control over the position of functionalization. For example, nickel and cobalt-catalyzed hydroalkylation of alkenyl amines with alkyl halides provides a method for the selective synthesis of α-branched, β-branched, and linear aliphatic amines from the same starting materials. nih.gov Other innovative approaches involve visible-light-mediated reactions, such as the three-component coupling of primary amines, aldehydes, and alkyl iodides to form α-branched secondary alkylamines. rsc.orgrsc.org These advanced methods offer streamlined pathways to structurally diverse and complex amine architectures, which are highly sought after in drug discovery and materials science. thegauntgroup.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
65530-93-0 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.22 g/mol |
IUPAC Name |
3-methylhexan-1-amine |
InChI |
InChI=1S/C7H17N/c1-3-4-7(2)5-6-8/h7H,3-6,8H2,1-2H3 |
InChI Key |
AWBMXILPKKHYSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCN |
Origin of Product |
United States |
Synthesis and Research Applications
The synthesis of branched-chain amines like 3-Methylhexylamine is an area of active research. Modern synthetic methods aim for high efficiency and stereoselectivity. Methodologies such as zinc-mediated carbonyl alkylative amination and visible-light-mediated multicomponent coupling reactions represent the forefront of efforts to construct C(sp³)-rich amines. acs.orgrsc.org
Given its structure as a primary branched-chain amine, this compound is a valuable intermediate in organic synthesis. Primary amines readily react with ketones and aldehydes to form imines, which are versatile intermediates for creating a variety of nitrogen-containing compounds. wikipedia.org The broader class of fatty amine derivatives is being investigated for numerous applications in medicinal chemistry, including the development of antimicrobial and anticancer agents, as well as their use in drug delivery systems. whamine.com While specific research applications for this compound are not extensively detailed in public literature, its structural motifs are found in more complex molecules investigated in medicinal chemistry, such as N,N-Dimethyl-3,3-diphenyl-4-(ethoxyformyloxy)-1-methylhexylamine hydrochloride. smolecule.com
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylhexylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, NMR allows for the unambiguous confirmation of molecular structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of 3-methylhexan-1-amine provides a distinct signal for each unique carbon atom within the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the carbon nucleus. In a standard proton-decoupled ¹³C NMR spectrum, seven unique signals are expected for 3-methylhexylamine, corresponding to its seven carbon atoms. The chemical shifts are influenced by factors such as hybridization and the electronegativity of nearby atoms. For aliphatic amines, carbons closer to the electron-withdrawing amino group are typically deshielded and appear at a higher chemical shift (downfield).
Based on spectral data from publicly available databases, the predicted ¹³C NMR chemical shifts for 3-methylhexan-1-amine are presented below. These values are consistent with the expected electronic environments of the carbon atoms in the structure.
Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Methylhexan-1-amine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₂-NH₂) | 44.5 |
| C2 (-CH₂) | 39.2 |
| C3 (-CH-) | 34.1 |
| C4 (-CH₂) | 30.0 |
| C5 (-CH₂) | 20.6 |
| C6 (-CH₃) | 14.4 |
Data sourced from predicted spectra available in public chemical databases.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by chemical shifts, integration (the area under a peak, proportional to the number of protons), and spin-spin splitting patterns (multiplicity).
For 3-methylhexan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on each carbon and the amine group. The protons on the carbon adjacent to the nitrogen (C1) are expected to be the most deshielded among the alkyl protons. The -NH₂ protons typically appear as a broad singlet, and their chemical shift can be variable due to hydrogen bonding and exchange with trace amounts of water. The splitting patterns (e.g., triplets, quartets, multiplets) arise from the coupling between neighboring, non-equivalent protons and provide valuable information about the connectivity of the molecule.
A detailed analysis of the expected ¹H NMR spectrum is as follows:
-CH₃ (C6): A triplet, due to coupling with the two protons on C5.
-CH₂- (C5, C4, C2): Complex multiplets due to coupling with adjacent protons.
-CH- (C3): A multiplet, coupled to protons on C2, C4, and the 3-methyl group.
3-CH₃: A doublet, coupled to the single proton on C3.
-CH₂-NH₂ (C1): A triplet, coupled to the two protons on C2.
-NH₂: A broad singlet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Mode Analysis
The IR spectrum of 3-methylhexan-1-amine displays characteristic absorption bands that confirm the presence of the primary amine (-NH₂) and alkyl (C-H) functional groups. The key vibrational modes are:
N-H Stretching: Primary amines exhibit two characteristic bands in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks in this region is a definitive indicator of a primary amine.
C-H Stretching: Strong absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl chain.
N-H Bending (Scissoring): A medium to strong absorption band is typically observed in the 1650-1580 cm⁻¹ range for the scissoring vibration of the -NH₂ group.
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines appears in the 1250-1020 cm⁻¹ region.
N-H Wagging: A broad band between 910-665 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bonds.
Table 2: Characteristic IR Absorption Frequencies for 3-Methylhexan-1-amine
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H Asymmetric & Symmetric Stretch | 3400 - 3250 |
| C-H Stretch (Alkyl) | 3000 - 2850 |
| N-H Bend (Scissoring) | 1650 - 1580 |
| C-N Stretch (Aliphatic) | 1250 - 1020 |
Vapor Phase IR Applications
Vapor phase IR spectroscopy provides spectra of molecules in the gaseous state, minimizing intermolecular interactions such as hydrogen bonding that are present in the condensed phase (liquid or solid). For this compound, a vapor phase IR spectrum would show sharper N-H and C-H stretching bands compared to a liquid phase spectrum, as hydrogen bonding is significantly reduced. This can allow for a more precise determination of the vibrational frequencies of the isolated molecule. The PubChem database indicates the availability of vapor phase IR spectra for this compound, which can be valuable for detailed computational and theoretical studies of its vibrational properties.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of a molecule through the analysis of its fragmentation pattern.
For this compound (C₇H₁₇N), the molecular weight is 115.22 g/mol . In accordance with the nitrogen rule, the odd nominal molecular mass (115) is consistent with the presence of a single nitrogen atom.
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 115. The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, the primary α-cleavage would involve the loss of a C₅H₁₁ radical, leading to the formation of the [CH₂=NH₂]⁺ ion.
Key expected fragments in the mass spectrum of this compound include:
m/z 30: This is often the base peak (the most intense peak) for primary amines with no branching at the α-carbon. It corresponds to the [CH₂NH₂]⁺ fragment resulting from α-cleavage.
Molecular Ion (m/z 115): The M⁺ peak may be weak or absent in the electron ionization (EI) mass spectra of aliphatic amines due to the high stability of the α-cleavage fragment.
Other Alkyl Fragments: Cleavage at other points along the carbon chain can produce various alkyl and alkenyl fragment ions, such as those at m/z 43, 57, and 71, although these are generally less intense than the α-cleavage fragment.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 115 | [C₇H₁₇N]⁺ | Molecular Ion (M⁺) |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. gdut.edu.cn However, primary amines such as this compound exhibit high polarity and can interact with the stationary phases of GC columns, leading to poor peak shape and resolution. copernicus.org To overcome these challenges, derivatization is a mandatory step to increase the compound's volatility and thermal stability while reducing its polarity. copernicus.orgresearchgate.net
A common approach involves the conversion of the amine into a less polar derivative. gdut.edu.cn Reagents like isobutyl chloroformate or benzenesulfonyl chloride are frequently used for this purpose, reacting with the primary amine group to form stable carbamate (B1207046) or sulfonamide derivatives, respectively, which are highly amenable to GC-MS analysis. gdut.edu.cncopernicus.org The analysis begins with sample extraction, often using an organic solvent, followed by the derivatization reaction. The resulting derivatized extract is then injected into the GC-MS system. researchgate.net The GC separates the derivatized this compound from other components in the mixture before it enters the mass spectrometer, which provides mass-to-charge ratio data for identification. technologynetworks.com The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern, allowing for confident identification by comparison to reference standards or spectral libraries. hmdb.ca
| Parameter | Description |
|---|---|
| Sample Preparation | Solvent extraction followed by derivatization with an agent like isobutyl chloroformate or benzenesulfonyl chloride. gdut.edu.cncopernicus.org |
| GC Column | Nonpolar or medium-polarity capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness. copernicus.orgjournal-of-agroalimentary.ro |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. gdut.edu.cn |
| Oven Temperature Program | Initial temperature of ~80°C, followed by a ramp of 5-10°C/min to a final temperature of ~290°C. gdut.edu.cn |
| Ionization Mode | Electron Ionization (EI) at 70 eV. hmdb.ca |
| MS Acquisition Mode | Full Scan (e.g., m/z 50-450) for identification of unknowns or Selected Ion Monitoring (SIM) for targeted quantification. gdut.edu.cn |
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for identifying and quantifying compounds like this compound in complex matrices without the need for derivatization. nih.govmdpi.com This technique is widely applied in the analysis of dietary supplements and biological samples for stimulants. mdpi.comnih.gov
The methodology combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. pharmaknowledgeforum.com A reversed-phase C18 column is typically used to separate this compound from other components based on its polarity. nih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid modifier such as formic acid to improve the ionization of the analyte. nih.gov
After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, most commonly using an electrospray ionization (ESI) source in positive ion mode. researchgate.net For tandem MS, a precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. The specific transition from a precursor ion to a product ion, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification. nih.govresearchgate.net
| Parameter | Description |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 5 µm). nih.gov |
| Mobile Phase | Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid. nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode. researchgate.net |
| Precursor Ion [M+H]⁺ | m/z 116.1 (Calculated for C₇H₁₈N⁺). nih.gov |
| Product Ions (MRM Transitions) | Hypothetical fragments resulting from the loss of neutral molecules (e.g., ammonia (B1221849), alkyl groups). For example, m/z 116.1 → 99.1 (loss of NH₃) or m/z 116.1 → 71.1 (cleavage of the alkyl chain). |
| Application | Quantitative analysis in dietary supplements, biological fluids. mdpi.comnih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of compounds like this compound. thermofisher.com Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. thermofisher.com This high mass accuracy allows for the determination of a compound's elemental formula with a high degree of confidence. thermofisher.com
The molecular formula for this compound is C₇H₁₇N. nih.gov Its calculated monoisotopic exact mass is 115.1361 Da. nih.gov An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), which provides extremely high specificity. thermofisher.com This is critical for distinguishing this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For instance, a compound with the formula C₆H₁₃NO would also have a nominal mass of 115 Da, but its exact mass is 115.0997 Da. A standard mass spectrometer might not differentiate between these, but an HRMS instrument easily can. thermofisher.com This capability is crucial for non-targeted screening and for definitively identifying unknown substances in complex samples. nih.gov
| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
|---|---|---|---|
| This compound | C₇H₁₇N | 115 | 115.1361 |
| Isobaric Contaminant Example | C₆H₁₃NO | 115 | 115.0997 |
Direct Analysis in Real Time-Quadrupole Time of Flight-MS (DART-QToF-MS)
Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no sample preparation. wvu.edualbany.edu When coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (QToF) mass spectrometer, it becomes a powerful tool for the rapid screening and identification of compounds such as this compound. nih.govresearchgate.net
In the DART-MS process, a stream of heated, excited gas (typically helium or nitrogen) is directed at the sample surface. nih.gov This desorbs and ionizes the analyte molecules, which are then drawn into the mass spectrometer inlet. nih.gov The process is very fast, often taking only seconds per sample. researchgate.net This makes it ideal for high-throughput screening of a large number of samples, such as checking dietary supplements for undeclared stimulants. researchgate.netwvu.edu
The QToF mass analyzer complements the DART source perfectly. nih.gov It provides the ability to acquire high-resolution, full-scan mass spectra, allowing for accurate mass measurements of the parent ion and its fragments. rsc.org This combination of a rapid, preparation-free sampling technique with high-resolution mass analysis enables the confident and swift identification of target compounds like this compound, even in complex mixtures. researchgate.netrsc.org
| Feature | Advantage |
|---|---|
| Sample Preparation | Minimal to none; direct analysis of solids, liquids, and powders. wvu.edualbany.edu |
| Analysis Speed | Very high-throughput, with analysis times of seconds per sample. researchgate.net |
| Ionization | Soft ionization, typically producing prominent protonated molecules [M+H]⁺. researchgate.net |
| Mass Analyzer | QToF provides high mass resolution and accuracy for confident formula determination. nih.gov |
| Primary Application | Rapid screening and identification of target compounds in a large number of samples (e.g., supplements, seized materials). researchgate.netwvu.edu |
Integration of Spectroscopic Data with Chemometric Approaches
When analyzing large datasets from spectroscopic techniques, particularly when trying to differentiate between closely related isomers or assess the authenticity of products, chemometrics provides essential tools for data interpretation. jeolusa.comresearchgate.net Chemometrics applies mathematical and statistical methods to extract meaningful information from complex chemical data. researchgate.net
For a compound like this compound, which has several structural isomers (e.g., n-heptylamine, 1-methylhexylamine), their individual mass spectra can be very similar. While HRMS can confirm the elemental composition, differentiating isomers often requires analyzing subtle differences in fragmentation patterns or chromatographic retention times across many samples.
This is where chemometric methods such as Principal Component Analysis (PCA) are invaluable. frontiersin.org PCA is an exploratory data analysis tool that reduces the dimensionality of large datasets, like a series of mass spectra, into a few principal components that capture the most significant variance. frontiersin.org By plotting these principal components, samples can be visualized in a "scores" plot. Samples with similar chemical compositions (and thus similar spectra) will cluster together, while those that are different will be separated. mdpi.com This approach can be used to:
Differentiate between products containing this compound and its various isomers.
Classify unknown samples by comparing their position on a PCA plot to that of known standards.
Identify outliers in a set of supposedly identical samples, indicating potential contamination or adulteration.
By integrating robust spectroscopic data with powerful chemometric analysis, a comprehensive and reliable characterization of this compound can be achieved, enhancing the ability to identify the compound and distinguish it from related structures in complex matrices. jeolusa.com
Computational and Theoretical Chemistry Studies on 3 Methylhexylamine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics. rsdjournal.org Methods like Density Functional Theory (DFT) and post-Hartree-Fock approaches are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy levels. nih.govarxiv.org For 3-Methylhexylamine, these calculations can determine its molecular orbitals, electrostatic potential, and partial atomic charges.
The ground state electronic structure of this compound has been investigated using various computational methods. These calculations provide key descriptors that are essential for predicting its behavior. For instance, the calculation of ionization potential is a critical first step in simulating mass spectra. rsc.org The distribution of electron density, particularly around the nitrogen atom of the amine group and the alkyl chain, is crucial for understanding its nucleophilicity and intermolecular interactions.
Key computed properties for this compound are summarized in the table below. These values, derived from computational models, offer a quantitative glimpse into its molecular and electronic profile.
| Property | Value | Method/Source |
| Molecular Formula | C₇H₁₇N | PubChem nih.gov |
| Molecular Weight | 115.22 g/mol | PubChem nih.gov |
| Exact Mass | 115.1361 Da | PubChem nih.gov |
| Topological Polar Surface Area | 26.0 Ų | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 43.7 | PubChem nih.gov |
| IUPAC Name | 3-methylhexan-1-amine | PubChem nih.gov |
These quantum chemical calculations form the basis for more advanced computational studies, including the analysis of reaction mechanisms and interactions with other molecules. rsdjournal.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and the energetic landscape associated with its flexibility. ucr.edu For a flexible molecule like this compound, which possesses a rotatable alkyl chain, conformational analysis is key to understanding its physical properties and how it fits into binding sites of larger molecules. lambris.com
An MD simulation of this compound would typically involve the following steps:
System Setup : A model of the this compound molecule is placed in a simulation box, often with an explicit solvent like water to mimic solution conditions. lambris.com
Energy Minimization : The initial geometry is optimized to remove any unfavorable steric clashes.
Simulation Run : The system's trajectory is calculated over a period, often nanoseconds or longer, allowing the molecule to explore various shapes. ucr.edu
Through such simulations, researchers can identify the most stable conformers (low-energy states) and the transition states between them. mdpi.com The analysis might involve tracking dihedral angles along the hexyl chain and the orientation of the amine group. Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory data to identify the dominant modes of motion and characterize large-scale conformational changes. nih.gov This provides insight into the molecule's structural flexibility and the relative populations of different conformers at a given temperature. mdpi.com
Theoretical Studies of Reaction Mechanisms
Theoretical calculations are indispensable for elucidating the detailed pathways of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface of a reacting system, computational methods can identify intermediates, transition states, and activation energies, providing a step-by-step picture of how reactants are converted into products. researchgate.net For this compound, the primary reactive center is the amine group (-NH₂), which can participate in a variety of reactions, including acid-base reactions, nucleophilic substitution, and oxidation.
DFT is a common method for studying reaction mechanisms. nih.gov A theoretical study of a reaction involving this compound, for example its oxidation, would proceed by:
Locating Reactants and Products : The geometries and energies of the starting materials (e.g., this compound and an oxidant) and the final products are calculated.
Identifying Intermediates : Possible intermediate species that form during the reaction are proposed and their stability is calculated.
Searching for Transition States : The highest energy point along the reaction coordinate between two stable species is located. The structure of this transition state provides insight into the geometry of the bond-making and bond-breaking processes.
Calculating Activation Energies : The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate. nih.gov
These studies can rationalize experimental observations and predict the feasibility of unknown reactions. chemrxiv.org For instance, theoretical calculations could determine whether a reaction proceeds via a stepwise or concerted mechanism and explain the regioselectivity or stereoselectivity of the outcome.
Prediction of Intermolecular Interactions
Intermolecular interactions are the forces that govern how molecules interact with each other, influencing physical properties like boiling point, solubility, and crystal packing. numberanalytics.comlibretexts.org Computational methods can be used to predict and quantify these non-covalent interactions. nih.gov this compound, having both a nonpolar alkyl chain and a polar amine group, can engage in several types of intermolecular forces.
The primary intermolecular interactions for this compound are:
London Dispersion Forces : These weak, temporary forces arise from fluctuations in electron density and are the primary interaction involving the nonpolar hexyl chain. The larger the molecule, the stronger these forces. libretexts.org
Dipole-Dipole Interactions : The polar C-N and N-H bonds create a net dipole moment in the molecule, leading to electrostatic attraction between molecules.
Hydrogen Bonding : The amine group acts as a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair). This is a particularly strong type of dipole-dipole interaction and significantly influences the properties of amines. libretexts.org
Computational techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these interactions. mdpi.com For example, calculations on a dimer or trimer of this compound can reveal the preferred geometries and energies of hydrogen bonds and van der Waals contacts. nih.gov Understanding these interactions is crucial for predicting how this compound will behave in bulk and how it will interact with other chemical species, such as solvents or biological macromolecules.
| Interaction Type | Involved Part of Molecule | Relative Strength |
| London Dispersion Forces | Alkyl chain (C-H, C-C bonds) | Weak |
| Dipole-Dipole Interactions | Amine group (C-N bond) | Moderate |
| Hydrogen Bonding | Amine group (N-H bonds, N lone pair) | Strong |
In Silico Modeling of Chemical-Biological Interactions
In silico modeling encompasses a range of computational methods used to predict how a small molecule might interact with a biological target, such as a protein or enzyme. nih.gov These techniques are vital in fields like drug discovery and toxicology for screening potential drug candidates or assessing the biological activity of chemicals. For this compound, in silico methods like molecular docking could be used to explore its potential interactions with enzymes that process amines.
A relevant class of enzymes is the monoamine oxidases (MAOs), which are known to metabolize various amine-containing compounds. researchgate.net Research has shown that some bacterial MAOs are highly efficient with long-chain n-alkylamines, such as n-heptylamine, an isomer of this compound. researchgate.net This suggests that this compound could also be a substrate or inhibitor for such enzymes.
A typical molecular docking study to investigate this would involve:
Obtaining Structures : A high-resolution crystal structure of the target enzyme (e.g., a monoamine oxidase) is obtained from a protein database. A 3D model of this compound is generated and its energy is minimized.
Docking Simulation : The this compound molecule is computationally placed into the active site of the enzyme in various orientations and conformations.
Scoring and Analysis : A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. The interactions between the ligand (this compound) and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic contacts) are then analyzed.
Such in silico models can generate hypotheses about the biological activity of this compound, guiding further experimental testing. acs.org They can help predict whether the molecule is likely to bind to a specific biological target and what structural features are important for this interaction.
Investigations of Biological Interactions and Enzymatic Activity of 3 Methylhexylamine
Molecular Mechanisms of Amine Metabolism
The metabolic fate of simple aliphatic amines like 3-methylhexylamine is governed by several potential biochemical pathways. Generally, such compounds can undergo Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the parent compound or its metabolites with endogenous molecules to increase water solubility and facilitate excretion.
Specific metabolic studies on this compound are not extensively documented. However, research on the related isomeric compound, 1,3-dimethylamylamine (DMAA), indicates that it is hardly metabolized, with the majority being excreted in its original form. researchgate.net The metabolism of other simple amines can involve enzymes such as cytochrome P450 (CYP) monooxygenases and flavin-containing monooxygenases (FMOs), which can catalyze oxidations at the nitrogen atom or at carbon atoms within the alkyl chain. Subsequent conjugation reactions could involve glucuronidation or sulfation.
Interaction with Enzyme Systems
As a small aliphatic amine, this compound has the potential to interact with various enzyme systems due to its ability to fit into active sites and participate in molecular interactions.
Cytochrome P450 Enzyme Modulation (e.g., CYP2D6)The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of xenobiotics.mdpi.comThe isoform CYP2D6 is responsible for processing approximately 25% of all clinically used drugs.researchgate.netInhibition or induction of these enzymes can lead to significant drug-drug interactions.
Studies have shown that the structurally isomeric amine, methylhexanamine (DMAA), is a strong inhibitor of the CYP2D6 enzyme. researchgate.netwikipedia.org This inhibition could lead to the accumulation of other drugs metabolized by this enzyme, potentially causing adverse effects. researchgate.netwikipedia.org While this provides a strong precedent for small alkylamines interacting with CYP enzymes, specific studies characterizing the direct effect of this compound on CYP2D6 or other isoforms are not available in the reviewed literature. The interaction of any given compound with a CYP enzyme is highly specific and cannot be reliably extrapolated from an isomer. nih.gov
Formation of Hydrogen Bonds and Ionic Interactions with Biological Macromolecules
The chemical structure of this compound allows it to participate in key non-covalent interactions that govern how small molecules bind to biological macromolecules like proteins and nucleic acids. libretexts.orgnih.gov
Hydrogen Bonding : The primary amine group (-NH₂) in this compound can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. libretexts.org Hydrogen bonds are critical for the structure and function of proteins and DNA, and they play a fundamental role in the binding of ligands to enzyme active sites or receptor pockets. wuxiapptec.comsavemyexams.comcentralasianstudies.org
Ionic Interactions : In a physiological environment (pH ~7.4), the amine group of this compound will be predominantly protonated (-NH₃⁺), carrying a positive charge. This allows for the formation of strong electrostatic or ionic interactions with negatively charged residues on macromolecules, such as the carboxylate side chains of aspartic acid and glutamic acid in proteins. centralasianstudies.org
These fundamental interactions are the basis for the biological activity of many amine-containing compounds. nih.gov
Biological Activity Screening in Non-Human Systems (excluding clinical data)
While data is scarce, one area where this compound has been evaluated is in the context of antimicrobial activity. A study investigating bactericidal cyclodextrin (B1172386) derivatives used 3-methylhexylamino-modified cyclodextrin (compound 14 in the study) to test its efficacy against various bacterial strains. acs.org The study found that this derivative exhibited antibacterial properties, with its activity depending on the target bacterium. acs.org
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for the 3-methylhexylamino-modified cyclodextrin derivative against several Gram-positive and Gram-negative bacteria. acs.org
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) in μM |
|---|---|---|
| Staphylococcus aureus (MRSA, Mu50) | Gram-positive | 5 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 5 |
| Escherichia coli (ATCC 35218) | Gram-negative | 10 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | ≥38 |
| Salmonella enterica (serovar Typhimurium, ATCC 13311) | Gram-negative | 10 |
This table shows the antibacterial activity of a cyclodextrin derivative modified with 3-methylhexylamino against various bacteria. A lower MIC value indicates higher antibacterial potency.
These findings indicate that the this compound moiety, when incorporated into a larger molecular structure, can contribute to potent antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative species like E. coli and S. enterica. acs.org
Synthesis and Exploration of 3 Methylhexylamine Derivatives and Analogues
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design, aiming to understand how the chemical structure of a molecule correlates with its biological activity. gardp.orgug.edu.ge By making systematic chemical modifications to a lead compound, researchers can identify key structural features, or pharmacophores, responsible for its desired effects. gardp.org These studies enable the rational design of new compounds with enhanced potency, improved selectivity, or better physicochemical properties. ug.edu.ge
For aliphatic amines like 3-methylhexylamine, SAR studies often explore modifications at several key positions:
The Amine Group: The primary amine (-NH2) is a key site for hydrogen bonding and can be modified to secondary (NHR) or tertiary (NR2) amines. For instance, N-alkylation, such as in N-methylhexylamine, alters the amine's hydrogen-bonding capacity and basicity, which can significantly impact its interaction with biological targets. chemguide.co.uk
The Alkyl Chain: The length, branching, and rigidity of the carbon backbone influence the molecule's lipophilicity and steric profile. Changes in the position of the methyl group along the hexyl chain (e.g., comparing this compound with 2-methylhexylamine or 4-methylhexylamine) can affect how the molecule fits into a binding pocket.
Research into uracil (B121893) urea (B33335) derivatives has demonstrated the impact of the hexyl side chain on enzyme inhibition. In these studies, phenyl ring substitutions at the end of the hexyl chain were found to enhance the binding affinity of the inhibitors for fatty acid amide hydrolase (FAAH) over other enzymes. rsc.org While not directly involving this compound, these findings illustrate SAR principles applicable to its derivatives, where modifications to the alkyl chain terminus can confer selectivity and potency. The goal of such SAR campaigns is to build a comprehensive understanding that allows for the efficient design of structural analogues for specific applications. escholarship.org
Design and Synthesis of Novel Amine Derivatives
The synthesis of novel derivatives from a simple amine scaffold like this compound is a cornerstone of chemical research, enabling the creation of diverse molecules for various applications. Primary amines are versatile building blocks that can undergo a wide range of chemical transformations.
Common synthetic routes to produce amine derivatives include:
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Carbamoylation: Reaction with isocyanates to form ureas, or with triphosgene (B27547) followed by another amine to form substituted ureas. rsc.org
A practical example is the synthesis of uracil urea derivatives, where N-methylhexylamine was used as a key reagent. The synthesis involved reacting uracil with triphosgene, followed by treatment with N-methylhexylamine in the presence of a base like pyridine (B92270) to yield the final urea product. rsc.org This highlights how a simple branched-chain amine can be incorporated into a more complex heterocyclic structure.
Furthermore, primary amines are crucial in the synthesis of various heterocyclic compounds. For example, cyclohexene (B86901) derivatives can be reacted with different primary amines under reflux conditions to produce new nitrogen-containing heterocyclic compounds through ring-closure reactions. sysrevpharm.org Layered perovskite-like niobates have also been modified using n-alkylamines, including n-hexylamine, to create inorganic-organic hybrid materials through intercalation, demonstrating the versatility of these amines in materials science. mdpi.com
Application in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse collections of compounds, known as chemical libraries, which can be screened for desired properties. ijpsonline.com This approach, particularly using split-and-pool (or split-mix) synthesis on a solid support, allows for the creation of millions of distinct compounds in a highly efficient manner. libretexts.orgwikipedia.org
In this context, this compound or its isomers can serve as important building blocks or as part of an encoding system to identify the structure of active compounds. In a notable application, "methylhexylamine" (MH) was used as a secondary amine tag in the encoded combinatorial synthesis of a library of highly functionalized pyrrolidines. nih.govresearchgate.net The purpose of these amine tags was to create a chemical "barcode" on each polymer bead, recording the specific reaction steps that bead had undergone. nih.gov
The process involved:
Library Synthesis: A library of mercaptoacyl pyrrolidines was prepared on a polymeric bead support. nih.gov
Encoding: At each step of the synthesis where a new building block was added, the beads were also "tagged" by reacting them with a specific amine or a mixture of amines. nih.gov
Screening and Decoding: After the library was synthesized, the compounds were tested for activity (e.g., as enzyme inhibitors). For the most active compounds, the oligomeric tags on their corresponding beads were analyzed to deduce the structure of the active ligand. nih.govresearchgate.net
In this specific study, a set of secondary amines was used to code for different aldehydes used in the pyrrolidine (B122466) synthesis. The use of distinct amines allowed researchers to trace the synthetic history of each individual compound in the vast library. nih.gov
Table 1: Secondary Amine Tags Used for Encoding in Pyrrolidine Library Synthesis nih.gov
| Abbreviation | Amine Name |
|---|---|
| BB | Dibutylamine |
| PP | Dipentylamine |
| HH | Dihexylamine |
| OO | Dioctylamine |
| O'O' | bis-(2-Ethylhexyl)amine |
| MH | Methylhexylamine |
| MH' | Methylheptylamine |
| MD | Methyldodecylamine |
| EB | Ethylbutylamine |
Development of Cyclodextrin (B1172386) Derivatives for Enhanced Functionality
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to form inclusion complexes with a variety of guest molecules. wikipedia.org Derivatizing cyclodextrins by attaching functional groups can enhance their solubility, modify their cavity size, and introduce specific binding interactions, expanding their applications in areas like drug delivery and chemical separations. wikipedia.orguni-wuppertal.de
Amines such as this compound and its structural isomers are ideal candidates for studying host-guest interactions with cyclodextrins. Research has been conducted on the inclusion complexes formed between α-cyclodextrin and various amines, including N-methylhexylamine and 1-methylhexylamine. researchgate.net These studies use techniques like calorimetry and NMR spectroscopy to understand the thermodynamics and geometry of the complexation.
Key findings from these studies include:
Binding Stoichiometry: The interaction between the amines and α-cyclodextrin was found to be a 1:1 complex. researchgate.net
Geometry of Inclusion: NMR results indicated that the alkyl chains of the amines are accommodated within the α-cyclodextrin cavity. However, methyl groups attached directly to the nitrogen (as in N-methylhexylamine) or at the 1-position of the chain (as in 1-methylhexylamine) were found to lie outside the cavity. researchgate.net This suggests that for this compound, the hexyl portion of the chain would likely be included, while the orientation of the methyl group at the 3-position would depend on steric factors.
Thermodynamics: The formation of these inclusion complexes is driven by favorable thermodynamic parameters, primarily van der Waals forces and hydrophobic effects. researchgate.net
The synthesis of cyclodextrin derivatives often involves modifying their numerous hydroxyl groups. uni-wuppertal.de For example, mono-3-amino-β-cyclodextrin is a versatile, commercially available starting material that allows for the facile synthesis of a diverse library of derivatives with amide, urea, or thiourea (B124793) linkers, which could potentially include moieties derived from this compound. researchgate.net
Comparative Studies with Structurally Related Branched-Chain Amines
Comparing this compound with its structural isomers and other related branched-chain amines provides valuable insights into how subtle changes in molecular architecture affect physical and chemical properties.
Comparison with Isomers: Structural isomers like 1-methylhexylamine, N-methylhexylamine (a secondary amine), and this compound have the same molecular formula (C7H17N) but different structures, leading to distinct properties. nih.govlookchem.com
Boiling Point: Primary amines like 1- and this compound can form extensive hydrogen bonds with each other, generally leading to higher boiling points than their secondary amine isomer, N-methylhexylamine. chemguide.co.uk The branching position also influences van der Waals interactions, causing slight differences in boiling points among the primary amine isomers.
Basicity: The position of the methyl group can subtly influence the electron density on the nitrogen atom, affecting the amine's basicity (pKa).
Host-Guest Interactions: As noted in the study with α-cyclodextrin, the position of the methyl group is critical. For 1-methylhexylamine, the methyl group near the amine "head" remains outside the cyclodextrin cavity. researchgate.net In contrast, for this compound, the methyl group is further down the chain, which would likely allow for deeper penetration of the alkyl chain into the host cavity, potentially leading to different binding thermodynamics compared to its isomers.
Comparison with Linear vs. Branched Amines: Comparing this compound to its linear counterpart, n-heptylamine, reveals the effect of chain branching.
Steric Hindrance: The methyl branch in this compound introduces steric bulk, which can influence its reactivity and how it fits into enzyme active sites or the cavities of host molecules.
Solubility: Branching can affect how the molecule interacts with solvent molecules, sometimes increasing solubility in nonpolar solvents compared to the linear analogue. The solubility of amines in water decreases as the hydrocarbon chain length increases. chemguide.co.uk
These comparative analyses are crucial for fine-tuning molecular properties, whether for designing a selective enzyme inhibitor, a guest molecule with optimal binding affinity, or a monomer for polymer synthesis.
Applications of 3 Methylhexylamine in Chemical Synthesis and Advanced Materials Science
Role as a Building Block for Complex Organic Molecules
As an organic primary amine, 3-Methylhexylamine serves as a valuable nucleophile and a source of nitrogen for the construction of more complex molecular architectures. Its branched alkyl structure can be strategically employed to introduce specific steric and lipophilic properties into a target molecule.
Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals, agrochemicals, and functional materials. smolecule.com Primary amines are crucial reactants in the synthesis of these ring systems. The reactivity of the amine group in this compound allows it to participate in various cyclization reactions. For instance, in principle, it can undergo condensation reactions with 1,4-dicarbonyl compounds in the Paal-Knorr synthesis to produce N-substituted pyrroles, or with 1,5-dicarbonyls to yield N-substituted piperidines. While specific examples detailing the use of this compound in these classical syntheses are not prominent in dedicated literature, its fundamental reactivity is analogous to other primary amines widely used for this purpose. The incorporation of the 3-methylhexyl group onto the nitrogen atom of a heterocycle can significantly enhance the solubility of the final compound in nonpolar solvents and influence its interaction with biological targets. One patent has listed this compound as a possible reactant for producing β-aminocrotonic acid esters, which, while not heterocyclic, demonstrates its utility in creating complex, biologically active molecules.
Multicomponent reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial portions of each starting material. Primary amines are key components in many well-known MCRs, such as the Ugi and Passerini reactions.
Theoretically, this compound is a suitable candidate for the amine component in these reactions. Its participation would introduce the 3-methylhexyl substituent into the final product, a feature that can be leveraged to tune the physical and biological properties of the synthesized molecular library. This approach is highly valued in medicinal chemistry for rapidly generating diverse structures for drug discovery. Although specific MCRs employing this compound are not extensively documented, its potential as a precursor is based on the well-established reactivity patterns of primary amines in these convergent synthetic methodologies.
Synthesis of Nitrogen-Containing Heterocycles
Integration into Polymeric Materials and Composites
The reactivity of its primary amine group makes this compound a candidate for integration into polymeric structures, either as a modifying agent or as a crucial component in the polymerization process itself.
Primary amines are widely used as curing agents, or hardeners, for epoxy resins. The active hydrogen atoms on the amine nitrogen react with the epoxide rings of the resin in a ring-opening addition reaction. This process forms covalent cross-links between the polymer chains, converting the liquid resin into a rigid, thermoset solid with high mechanical strength and chemical resistance.
This compound, possessing two active hydrogens on its primary amine, can function as such a curing agent. The reaction proceeds in two stages, as outlined in the table below. The branched, aliphatic nature of the 3-methylhexyl chain would influence the properties of the final cured material, potentially increasing flexibility and impact strength compared to shorter-chain or aromatic amine hardeners. Research on analogous branched-chain primary amines, such as 2-Methylnonan-5-amine, confirms their role as hardeners in epoxy and other polymer systems, supporting the viability of this compound for this application.
| Curing Stage | Reaction Description | General Chemical Equation |
| Primary Amine Addition | The primary amine attacks an epoxy ring, forming a secondary amine and a hydroxyl group. | R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R' |
| Secondary Amine Addition | The newly formed secondary amine attacks another epoxy ring, creating a tertiary amine and a stable cross-link. | R-NH-CH₂(OH)CH-R' + CH₂(O)CH-R' → R-N(-CH₂(OH)CH-R')₂ |
Table 1: General reaction mechanism for epoxy curing with a primary amine (R = 3-methylhexyl group).
Modifying the surface properties of materials is critical for applications requiring controlled wettability, adhesion, or biocompatibility. Amines can be grafted onto surfaces like silica, glass, or metal oxides to introduce new functionality. This is often achieved through techniques like aminosilanization, where an aminosilane (B1250345) molecule first attaches to the surface, or by direct reaction with surface functional groups.
Based on established chemical principles, this compound could be used to modify surfaces. For example, its amine group could react with surface acid chloride or epoxy groups, covalently bonding the molecule to the substrate. The exposed 3-methylhexyl chains would then form a new, more hydrophobic surface layer. This alteration of surface energy could be used to create water-repellent coatings or to improve the adhesion of the surface to nonpolar polymer matrices in the fabrication of composite materials.
Function as a Curing Agent or Hardener in Polymer Systems
Potential in Smart Material Systems and Functional Materials
Smart materials are advanced substances designed to respond in a controlled way to external stimuli like temperature, light, or pH. While direct applications of this compound in smart materials are not yet reported, its molecular structure presents intriguing possibilities for its use as a component within larger functional systems.
The incorporation of flexible, aliphatic chains like the 3-methylhexyl group into a polymer backbone can influence the material's thermo-responsive properties. For example, in a hydrogel, the temperature-dependent hydrophobic interactions of these alkyl groups could lead to a tunable lower critical solution temperature (LCST), causing the material to shrink or swell at a specific temperature.
Furthermore, in the field of self-healing polymers, long alkyl chains can enhance the mobility of polymer segments and promote healing through van der Waals and hydrophobic interactions that help close a damaged area. By functionalizing a polymer with this compound, it is conceivable to impart such characteristics. These applications remain speculative but represent a logical extension of the compound's known chemical properties into the realm of advanced, functional materials.
Advanced Analytical Detection and Quantification Strategies for 3 Methylhexylamine
Chromatographic Method Development
Chromatographic techniques are central to the separation and analysis of 3-methylhexylamine from complex mixtures. High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Capillary Electrophoresis (CE) offer distinct advantages for its determination.
Ion Chromatography (IC) and Capillary Electrophoresis (CE)
Ion Chromatography (IC) is a powerful technique for separating ions and polar molecules. It is particularly well-suited for the analysis of small, water-soluble amines. In IC, a conductivity detector is often used. researchgate.net The separation is based on the interaction of the analyte ions with the ion-exchange resin in the column. IC can be used for the direct analysis of underivatized amines, offering a simpler alternative to HPLC-UV/Fluorescence. thermofisher.com
Capillary Electrophoresis (CE) separates compounds based on their electrophoretic mobility in an electric field. This high-efficiency separation technique is suitable for analyzing charged species like protonated amines. researchgate.net Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. researchgate.net Detection in CE is often achieved using UV-Vis or fluorescence detectors. mdpi.com CE can be a complementary technique to HPLC for the analysis of amines, offering different selectivity. nih.govojp.gov
Derivatization Techniques for Enhanced Detection Sensitivity and Selectivity
Derivatization is a key strategy to overcome the poor detectability of this compound. sigmaaldrich.com This process involves a chemical reaction to convert the amine into a derivative with properties that are more suitable for detection, typically by adding a chromophoric or fluorophoric group. thermofisher.com
Several reagents are commonly used for the pre-column derivatization of primary amines for HPLC analysis:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comacs.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comresearchgate.net
Dansyl Chloride (DNS-Cl): Forms fluorescent derivatives with primary and secondary amines. thermofisher.com
2,4-Dinitrofluorobenzene (DNFB): Creates UV-active derivatives. thermofisher.comchromatographyonline.com
Salicylaldehyde: Forms a Schiff base with primary amines, which can be detected by UV. chromatographyonline.com
2-Naphthalenesulfonyl Chloride (NSCl): Used for the derivatization of primary amines, allowing for UV detection. nih.gov
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is also crucial to increase the volatility and thermal stability of the amine. sigmaaldrich.comjfda-online.com Common derivatization approaches for GC-MS include:
Acylation: Reagents like acetic anhydride (B1165640) can be used to form acetylated derivatives. mdpi.com
Silylation: Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens with a TBDMS group, making the analyte more volatile. sigmaaldrich.com
The choice of derivatization reagent and reaction conditions (e.g., pH, temperature, reaction time) must be carefully optimized to ensure a complete and reproducible reaction. acs.orgsigmaaldrich.com
Interactive Table: Common Derivatization Reagents for Primary Amines
| Reagent | Detection Method | Advantages |
| o-Phthalaldehyde (OPA) | Fluorescence | Rapid reaction, high sensitivity. thermofisher.comacs.org |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence | Forms stable derivatives with primary and secondary amines. thermofisher.comresearchgate.net |
| Dansyl Chloride (DNS-Cl) | Fluorescence | Good for primary and secondary amines. thermofisher.com |
| 2,4-Dinitrofluorobenzene (DNFB) | UV-Visible | Forms UV-active derivatives. thermofisher.comchromatographyonline.com |
| Salicylaldehyde | UV-Visible | Simple derivatization to form a Schiff base. chromatographyonline.com |
| Acetic Anhydride | GC-MS | Protects amine groups and allows for GC analysis. mdpi.com |
| MTBSTFA | GC-MS | Produces stable TBDMS derivatives for GC-MS. sigmaaldrich.com |
Method Validation for Reproducibility and Accuracy
Analytical method validation is essential to demonstrate that a developed method is suitable for its intended purpose. qbdgroup.comujpronline.com The validation process ensures that the method provides reliable, reproducible, and accurate results. Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. qbdgroup.combiopharminternational.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels. qbdgroup.com
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. qbdgroup.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and expressing the result as a percentage of recovery. qbdgroup.comresearchgate.neteuropa.eu
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Reproducibility: Precision between different laboratories. qbdgroup.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. qbdgroup.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. qbdgroup.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ujpronline.com
Interactive Table: Analytical Method Validation Parameters
| Parameter | Objective | Typical Assessment |
| Specificity | To ensure the signal is from the analyte of interest. | Analysis of blank, placebo, and spiked samples. biopharminternational.com |
| Linearity | To demonstrate a proportional response to concentration. | Regression analysis of at least 5 concentration levels. qbdgroup.com |
| Accuracy | To determine how close the measured value is to the true value. | Recovery studies of spiked samples at different concentrations. qbdgroup.comeuropa.eu |
| Precision | To assess the degree of scatter in the results. | Repeated analysis of a homogeneous sample (repeatability, intermediate precision). qbdgroup.com |
| LOD | To determine the lowest detectable concentration. | Based on signal-to-noise ratio or standard deviation of the response. qbdgroup.com |
| LOQ | To determine the lowest quantifiable concentration. | Based on signal-to-noise ratio or standard deviation of the response with acceptable precision and accuracy. qbdgroup.com |
| Robustness | To check the method's reliability with small changes. | Varying parameters like mobile phase composition, pH, temperature. ujpronline.com |
Trace Analysis in Complex Environmental or Biological Matrices (excluding human)
Analyzing trace levels of this compound in complex matrices such as environmental water samples or biological tissues (excluding human) presents significant challenges due to potential interferences and low analyte concentrations. ncsu.eduacs.org Effective sample preparation is crucial to isolate the analyte and remove interfering substances.
Common sample preparation techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique for pre-concentrating and purifying analytes from complex samples. ncsu.edu For amine analysis, a C18 sorbent can be used to retain the derivatized or underivatized amine, which is then eluted with a suitable solvent. researchgate.net
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. ncsu.edu
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that offers high enrichment factors.
The matrix effect is a significant concern in trace analysis, particularly when using mass spectrometry. acs.org The matrix effect refers to the suppression or enhancement of the analyte signal due to the co-eluting matrix components. ncsu.educhromatographyonline.com To mitigate matrix effects, several strategies can be employed:
Efficient sample cleanup: Thorough removal of matrix components through techniques like SPE.
Use of a matrix-matched calibration curve: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix.
Use of an internal standard: Adding a known amount of a compound that is structurally similar to the analyte to all samples and standards to compensate for variations in sample preparation and instrument response.
For the analysis of trace levels of amines in environmental samples like water, methods involving preconcentration on solid-phase extraction cartridges followed by derivatization and LC analysis have been successfully developed. researchgate.net These methods can achieve low detection limits, often in the µg/L range. researchgate.net
Future Research Trajectories and Emerging Avenues for 3 Methylhexylamine Studies
Exploration of Novel Biocatalytic Synthesis Routes
The paradigm of chemical synthesis is increasingly shifting towards greener, more selective methodologies, with biocatalysis at the forefront. Future research into 3-Methylhexylamine production will likely concentrate on harnessing enzymes to overcome the limitations of traditional chemical synthesis, such as harsh reaction conditions and the generation of stoichiometric waste.
A primary avenue for exploration is the use of transaminases (TAs). These enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. A prospective biocatalytic route could involve the asymmetric amination of 3-methyl-2-hexanone (B1360152) using a highly selective TA. This approach offers the significant advantage of producing enantiomerically pure (R)- or (S)-3-Methylhexylamine, which is exceptionally challenging and costly to achieve via classical resolution. Research efforts would focus on:
Enzyme Discovery and Engineering: Screening metagenomic libraries for novel TAs with activity towards sterically hindered ketones like 3-methyl-2-hexanone. Directed evolution and protein engineering could then be employed to enhance the enzyme's stability, activity, and stereoselectivity.
Process Optimization: Developing integrated, one-pot cascade reactions where the required amine donor (e.g., isopropylamine) is regenerated in situ, maximizing process efficiency and minimizing waste.
The table below contrasts a hypothetical biocatalytic route with a conventional reductive amination process.
| Parameter | Conventional Reductive Amination | Hypothetical Biocatalytic Route (Transaminase) |
|---|---|---|
| Catalyst/Reagent | Stoichiometric reducing agents (e.g., NaBH4, NaBH3CN) or H2 with metal catalysts (Pt, Pd). | Catalytic enzyme (Transaminase). |
| Reaction Conditions | Often requires elevated pressure/temperature; use of flammable solvents and H2 gas. | Aqueous medium; mild conditions (near-neutral pH, ambient temperature/pressure). |
| Stereoselectivity | Produces a racemic mixture, requiring subsequent chiral resolution. | Potentially high enantioselectivity (>99% ee), yielding a single enantiomer. |
| Byproducts | Inorganic salts (from reducing agent); potential metal contamination. | A ketone byproduct (e.g., acetone (B3395972) from isopropylamine), which is easily removed. |
| Environmental Impact | Higher E-Factor (Environmental Factor); reliance on petrochemicals and heavy metals. | Lower E-Factor; biodegradable catalyst; potential for renewable feedstocks. |
Advanced Spectroscopic Probes for In-Situ Monitoring of Reactions
To transition synthetic routes for this compound from lab-scale curiosities to robust industrial processes, a deep mechanistic understanding and precise process control are essential. Future research will increasingly integrate Process Analytical Technology (PAT) for the real-time, in-situ monitoring of reactions.
Advanced spectroscopic techniques, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, are ideal for this purpose. By inserting fiber-optic probes directly into a reaction vessel, chemists can track the concentration of reactants, intermediates, and products without sampling. For the synthesis of this compound via reductive amination of 3-methylhexanal (B98541), this would involve:
Monitoring the disappearance of the characteristic aldehyde C=O stretching vibration (around 1725 cm⁻¹).
Observing the transient formation and subsequent consumption of the imine intermediate (C=N stretch, ~1650 cm⁻¹).
Tracking the appearance of the product's N-H bending vibrations (~1600 cm⁻¹) and C-N stretching vibrations (~1100 cm⁻¹).
This real-time data allows for precise determination of reaction endpoints, identification of kinetic bottlenecks, and immediate detection of process deviations, leading to improved yield, purity, and safety. Future work will involve developing chemometric models that correlate spectral data with critical process parameters, enabling automated feedback control loops for optimized, continuous production.
| Chemical Species | Key Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Monitoring Purpose |
|---|---|---|---|
| 3-Methylhexanal (Reactant) | C=O Stretch | 1725 - 1740 | Tracking reactant consumption. |
| Imine (Intermediate) | C=N Stretch | 1640 - 1690 | Understanding reaction mechanism and kinetics. |
| This compound (Product) | N-H Bend | 1590 - 1650 | Tracking product formation. |
| This compound (Product) | C-N Stretch | 1050 - 1250 | Confirming product formation. |
Computational Design of Enhanced Derivatives
Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with tailored properties, bypassing time-consuming trial-and-error synthesis. Future research will leverage in-silico methods to design derivatives of this compound for specific applications. Using techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can predict how structural modifications will influence key physicochemical properties.
For instance, if this compound is being investigated as a corrosion inhibitor, computational models could:
Calculate the binding energy of various derivatives to a metal surface (e.g., iron or copper).
Simulate the molecular orientation and packing density on the surface.
Predict electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which correlate with the molecule's ability to donate electrons to the metal.
This approach allows for the rapid virtual screening of a library of potential derivatives—for example, by adding hydroxyl, carboxyl, or aromatic groups to the alkyl chain—to identify candidates with the highest predicted performance before committing to laboratory synthesis. The integration of machine learning algorithms with these physics-based models will further enhance the predictive power and speed of discovery.
| Hypothetical Derivative | Structural Modification | Target Application | Computationally Predicted Property |
|---|---|---|---|
| N-(3-Methylhexyl)aniline | Addition of a phenyl group to the nitrogen. | Polymer precursor | Enhanced thermal stability (Tg), altered electronic properties. |
| 4-Amino-2-methylheptan-1-ol | Addition of a hydroxyl group. | Surfactant / Emulsifier | Amphiphilicity, LogP, critical micelle concentration (CMC). |
| 3-Methylhexylammonium Chloride | Quaternization of the amine. | Phase-transfer catalyst | Solubility in different phases, ion-pairing energy. |
| N,N-bis(3-Methylhexyl)amine | Formation of a secondary amine. | Metal extractant | Coordination energy with specific metal ions (e.g., Cu2+, Ni2+). |
Interdisciplinary Research at the Chemistry-Materials Science Interface
The future of this compound is not confined to its role as a soluble chemical. A significant area of growth lies at the interface of organic chemistry and materials science, where the molecule can be used as a functional building block for advanced materials. The primary amine group provides a reactive handle for covalent attachment, while the branched heptyl chain imparts specific steric and hydrophobic characteristics.
Emerging research avenues include:
Surface Functionalization: Covalently grafting this compound onto the surface of materials like silica, graphene oxide, or metal nanoparticles. The amine can react with surface epoxides or activated carboxyl groups to create a robust coating. The branched alkyl chain can tune surface wettability, create steric barriers to prevent nanoparticle agglomeration, or serve as a matrix for immobilizing other functional molecules.
Polymer Chemistry: Utilizing this compound as a comonomer or a chain-terminating agent in the synthesis of polymers such as polyamides and polyurethanes. The inclusion of its branched, non-polar side chain can disrupt chain packing, lowering the glass transition temperature (Tg), increasing solubility in organic solvents, and enhancing the flexibility of the final material.
Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on substrates like gold or silicon. The amine headgroup would anchor to the surface, while the alkyl chains would self-organize. The branched nature of the 3-methylhexyl group would create a less densely packed and more disordered monolayer compared to its linear n-heptylamine counterpart, which could be advantageous for applications requiring molecular permeability or specific spatial arrangements.
| Material Application | Role of this compound Moiety | Resulting Material Property |
|---|---|---|
| Hydrophobic Surface Coatings | Covalently bonded surface modifier. | Increases water contact angle; imparts water repellency. |
| Specialty Polyamides | Pendant side-chain on the polymer backbone. | Lowers crystallinity; improves solubility and processability. |
| Corrosion Inhibitor Film | Adsorbed molecule on a metal surface. | Forms a protective barrier against corrosive agents. |
| Nanoparticle Stabilizer | Ligand on the nanoparticle surface. | Provides steric hindrance to prevent aggregation in non-polar media. |
Sustainable Chemical Production of Branched-Chain Amines
Looking beyond this compound specifically, a major future trajectory involves developing holistic, sustainable platforms for the entire class of branched-chain amines. This research aligns with the core principles of green chemistry, aiming to reduce environmental impact from feedstock to final product.
Key research thrusts in this area will include:
Renewable Feedstocks: Moving away from petroleum-based precursors. Research will explore pathways from bio-based platform chemicals. For example, investigating the catalytic conversion of biomass-derived furans or fatty acids into branched ketones or alcohols that can serve as precursors to amines like this compound.
Catalytic Direct Amination: A highly atom-economical goal is the direct amination of alcohols, such as 3-methylhexanol, with ammonia (B1221849). This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses a single catalyst to oxidize the alcohol to an aldehyde in-situ, form an imine with ammonia, and then use the initially abstracted hydrogen to reduce the imine to the final amine. The only byproduct is water. Future work will focus on developing robust, non-precious metal catalysts (based on Fe, Ni, or Mn) that can perform this transformation efficiently for sterically hindered substrates.
Flow Chemistry Integration: Implementing these green catalytic systems in continuous flow reactors. Flow chemistry offers superior heat and mass transfer, enhanced safety (handling small volumes of hazardous reagents at any given time), and the potential for streamlined, automated production, making sustainable processes more economically viable at scale.
The table below provides a comparative analysis of synthetic routes based on green chemistry metrics.
| Metric | Traditional Route (e.g., from Alkyl Halide) | Future Sustainable Route (e.g., Direct Amination of Bio-alcohol) |
|---|---|---|
| Feedstock Source | Petrochemical | Renewable (Biomass) |
| Atom Economy | Low (produces salt byproduct, e.g., NaBr). | High (only byproduct is water). |
| Catalyst | Often stoichiometric reagents or precious metal catalysts (Pt, Pd). | Catalytic amounts of earth-abundant metals (Fe, Ni, Mn). |
| Solvent | Volatile organic solvents. | Minimal solvent or green solvents (e.g., water, 2-MeTHF). |
| Process Type | Batch processing. | Continuous flow processing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
